molecular formula C13H16ClN3O3S B351896 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide CAS No. 838865-22-8

4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide

Cat. No. B351896
CAS RN: 838865-22-8
M. Wt: 329.8g/mol
InChI Key: JWXSLYQQWPIPID-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide, also known as CIPMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to possess a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Scientific Research Applications

4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been used in a variety of scientific research applications, particularly in the field of medicinal chemistry. This compound has been shown to possess potent inhibitory activity against a range of enzymes, including carbonic anhydrase and histone deacetylase. Additionally, 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been investigated for its potential as an anti-inflammatory agent, as well as its ability to modulate the activity of ion channels and receptors.

Mechanism of Action

The exact mechanism of action of 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors. For example, 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme. Additionally, 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been shown to modulate the activity of ion channels and receptors, potentially through interactions with specific amino acid residues.
Biochemical and Physiological Effects:
4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been shown to possess a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, potentially through its activity as a histone deacetylase inhibitor. Additionally, 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide has been shown to possess anti-inflammatory activity, potentially through its ability to modulate the activity of specific receptors and enzymes.

Advantages and Limitations for Lab Experiments

4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide possesses several advantages for use in lab experiments. This compound has been extensively studied, and its synthesis method is well-established. Additionally, 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide possesses potent inhibitory activity against a range of enzymes and receptors, making it a valuable tool for investigating various biological processes. However, there are also limitations to the use of 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide in lab experiments. For example, this compound may exhibit off-target effects, and its precise mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide. One potential avenue of research is the investigation of this compound's activity against specific enzymes and receptors. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide and its potential applications in the treatment of various diseases. Finally, the development of more potent and selective derivatives of 4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide may lead to the discovery of new therapeutic agents.

Synthesis Methods

4-Chloro-N-(3-imidazol-1-yl-propyl)-3-methoxy-benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzenesulfonamide with 3-imidazol-1-yl-propylamine followed by reduction with sodium dithionite and methylation with dimethyl sulfate. This synthesis method has been well-established in the literature, and the resulting compound can be purified through recrystallization.

properties

IUPAC Name

4-chloro-N-(3-imidazol-1-ylpropyl)-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O3S/c1-20-13-9-11(3-4-12(13)14)21(18,19)16-5-2-7-17-8-6-15-10-17/h3-4,6,8-10,16H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXSLYQQWPIPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203945
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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